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molecular formula C15H21NO4 B108601 2-Ethylhexyl 4-nitrobenzoate CAS No. 16397-70-9

2-Ethylhexyl 4-nitrobenzoate

Cat. No. B108601
M. Wt: 279.33 g/mol
InChI Key: NPSJHQMIVNJLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07683017B2

Procedure details

To a flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet was added 4-nitrobenzoyl chloride (53.0 grams, 0.285 moles), 2-ethylhexanol (28.6 grams, 0.22 moles), triethyl amine (30.2 grams, 0.30 moles) and 4-dimethylaminopyridine (6.98 grams, 0.0.57 moles) and anhydrous toluene (420 ml). The contents of the flask were heated at reflux for 16 hours; cooled to room temperature. It was diluted with diethyl ether (300 ml). The ether extract was washed with diluted HCl(1wt %, 3×100 ml), followed with a saturated sodium bicarbonate solution (3×100 ml), brine (3×100 ml), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to yield 57.2 grams of crude product as a yellow oil. 1H NMR (CDCl3) δ 8.3(d, 2H), 8.2(d, 2H), 4.3(d, 2H), 1.75(heptet, 1H), 1.2-1.6(m, 8H), 0.8-1.0(m, 6H).
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step One
Quantity
6.98 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](Cl)=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:13]([CH:15]([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:16][OH:17])[CH3:14].C(N(CC)CC)C.C1(C)C=CC=CC=1>CN(C)C1C=CN=CC=1.C(OCC)C>[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([O:17][CH2:16][CH:15]([CH2:13][CH3:14])[CH2:18][CH2:19][CH2:20][CH3:21])=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
28.6 g
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
Quantity
30.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
420 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
6.98 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, and a nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the flask were heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with diluted HCl(1wt %, 3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OCC(CCCC)CC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 57.2 g
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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